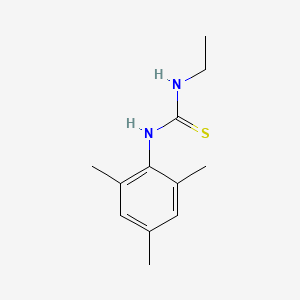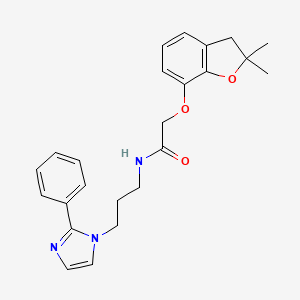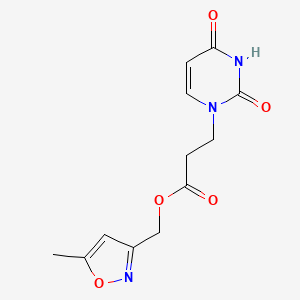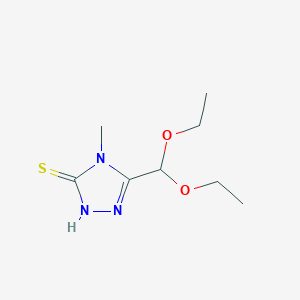![molecular formula C9H13BrClNO B3010455 2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride CAS No. 1052428-61-1](/img/structure/B3010455.png)
2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride is a chemical that would likely be of interest in the field of organic synthesis and medicinal chemistry due to its structural features, which include a bromophenyl group, an amino group, and a hydroxyl group. These functional groups suggest potential reactivity and utility in forming various chemical bonds and frameworks.
Synthesis Analysis
The synthesis of related brominated compounds has been demonstrated in the literature. For instance, 2-Bromo-[1-14C]ethanamine hydrochloride was synthesized from [2-14C]ethan-1-01-2-amine hydrochloride by reacting with HBr at elevated temperatures, achieving a high yield and purity . Although this does not directly describe the synthesis of this compound, it provides insight into the methods that could be adapted for synthesizing brominated amine hydrochlorides.
Molecular Structure Analysis
The molecular structure of this compound would include a 3-bromophenyl moiety, which is a common structural unit in various organic molecules. Aryl bromides, such as the 3-bromophenyl group, are known to undergo palladium-catalyzed reactions leading to multiple arylation through C-C and C-H bond cleavages . This suggests that the 3-bromophenyl group in the compound could be reactive under palladium catalysis, potentially leading to complex molecular architectures.
Chemical Reactions Analysis
The presence of the bromophenyl group in the compound suggests that it could participate in various chemical reactions. Aryl bromides are known to react with nucleophiles, as seen in the reactions of 2-bromo-1-phenyl-3,4,4-trichlorobut-3-en-1-ones with nucleophilic reagents, leading to products with allylic rearrangement . This indicates that the bromophenyl group in this compound could also undergo similar nucleophilic reactions, potentially leading to a variety of products.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related compounds can offer some insights. Brominated compounds, such as those described in the synthesis of 2-bromo-[1-14C]ethanamine hydrochloride, typically have high molecular weights and are sensitive to light and moisture due to the presence of the bromine atom . The amino and hydroxyl functional groups suggest that the compound would likely exhibit hydrogen bonding, influencing its solubility and boiling point.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Analog Compounds: This compound serves as a precursor in the synthesis of various tertiary amino alcohols, such as 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, which are analogs of Trihexyphenidyl (Isakhanyan, Gevorgyan, & Panosyan, 2008).
- Antimicrobial Agent Synthesis: It is used in the creation of substituted phenyl azetidines, which have potential as antimicrobial agents (Doraswamy & Ramana, 2013).
- Antitumor Activity Research: The compound is a key reactant in synthesizing tertiary aminoalkanol hydrochlorides, studied for their antitumor activity (Isakhanyan et al., 2016).
Chemical Characterization and Analysis
- Identification of Pyrolysis Products: This compound has been studied for its pyrolysis behavior to identify various products and assess potential risks associated with inhalation (Texter et al., 2018).
- Chemical Structure and DNA Interaction Studies: Investigations into the structure of similar compounds and their interaction with DNA have been conducted to assess their potential as drug candidates (Kurt et al., 2020).
Miscellaneous Applications
- Antioxidant Activity Studies: Derivatives of this compound have been tested for their ability to inhibit superoxide generation in mitochondria, indicating potential antioxidant properties (Kushnir et al., 2015).
- Metal Complexes and Chelating Properties: The compound has been used in the synthesis and study of metal complexes, exploring its chelating properties and potential applications in materials science (Patani & Hathi, 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which suggest that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation respectively .
Mécanisme D'action
Mode of Action
Based on its structure, it can be inferred that the compound might undergo nucleophilic substitution reactions . In such reactions, the bromine atom, being a good leaving group, might be replaced by a nucleophile .
Pharmacokinetics
Given its molecular weight of 2301 g/mol , it is likely that the compound could be absorbed in the gastrointestinal tract if administered orally. The presence of the polar hydroxyl and amino groups might also influence its distribution and excretion.
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the compound, thereby influencing its absorption and distribution . Additionally, the presence of other compounds could affect its metabolism and excretion.
Propriétés
IUPAC Name |
2-[(3-bromophenyl)methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-9-3-1-2-8(6-9)7-11-4-5-12;/h1-3,6,11-12H,4-5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKKSWADFKXSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787227 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[N-(cyanomethyl)-1-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}formamido]acetate](/img/structure/B3010375.png)


![3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid](/img/structure/B3010379.png)
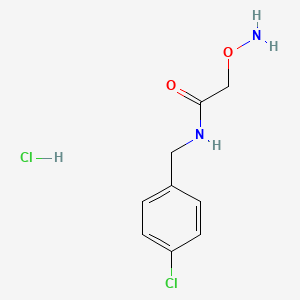
![N-(1-cyanocycloheptyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B3010381.png)
![Methyl 3-[(5-chloro-2-methylthiopyrimidin-4-yl)carbonylamino]propanoate](/img/structure/B3010383.png)
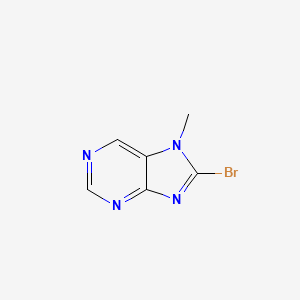
![N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3010388.png)
